

Application Notes & Protocols: Platinum-195m for Preclinical SPECT Imaging

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Compound of Interest

Compound Name: **Platinum-195**

Cat. No.: **B083798**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Platinum-195m** (^{195m}Pt) in Single Photon Emission Computed Tomography (SPECT) for preclinical research. The unique properties of ^{195m}Pt allow for the direct labeling of platinum-based compounds without altering their chemical structure or biological activity, offering a powerful tool for in vivo biodistribution imaging and pharmacokinetic studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to Platinum-195m

Platinum-195m is a metastable isomer of platinum that is well-suited for nuclear imaging due to its favorable decay characteristics.[\[4\]](#) It enables researchers to non-invasively monitor the distribution of platinum-containing drugs, such as cisplatin and its analogs, providing critical insights for drug development and patient selection for chemotherapy.[\[2\]](#)[\[5\]](#)

Key Properties of **Platinum-195m**:

Property	Value	Reference
Half-life	4.02 days	[4]
Primary Photon Energy	98.85 keV (11.4% intensity)	[4]
Additional Emissions	Auger electrons (~25 keV)	[4] [6]
Decay Product	Stable ^{195}Pt	[7]

The emission of low-energy photons makes ^{195m}Pt ideal for high-resolution preclinical SPECT imaging, while the co-emission of Auger electrons presents a potential for targeted radionuclide therapy.[\[4\]](#)[\[6\]](#)

Production of Platinum-195m

High specific activity ^{195m}Pt is crucial for preclinical studies to minimize the administered chemical dose.[\[4\]](#)[\[8\]](#) Several production methods exist, with reactor-based routes being common for preclinical applications.

Production Routes for **Platinum-195m**:

Production Reaction	Target Material	Notes	Reference
$^{194}\text{Pt}(n,\gamma)^{195m}\text{Pt}$	Enriched ^{194}Pt (>96%)	Direct neutron irradiation in a high-flux reactor. [1] [2] [3] Achieves good specific activity. [8]	[1] [2] [3] [8]
$^{193}\text{Ir}(n,\gamma)^{194}\text{Ir} \rightarrow ^{194}\text{Pt} \rightarrow ^{194}\text{Pt}(n,\gamma)^{195m}\text{Pt}$	Enriched ^{193}Ir	Indirect route that can yield no-carrier-added ^{195m}Pt . [9]	[9]
$^{192}\text{Os}(\alpha,n)^{195m}\text{Pt}$	Enriched ^{192}Os	Cyclotron-based production offering very high specific activity. [10]	[10]
$^{197}\text{Au}(\gamma,np)^{195m}\text{Pt}$	Gold	Photonuclear reaction capable of producing high specific activity ^{195m}Pt . [4]	[4]

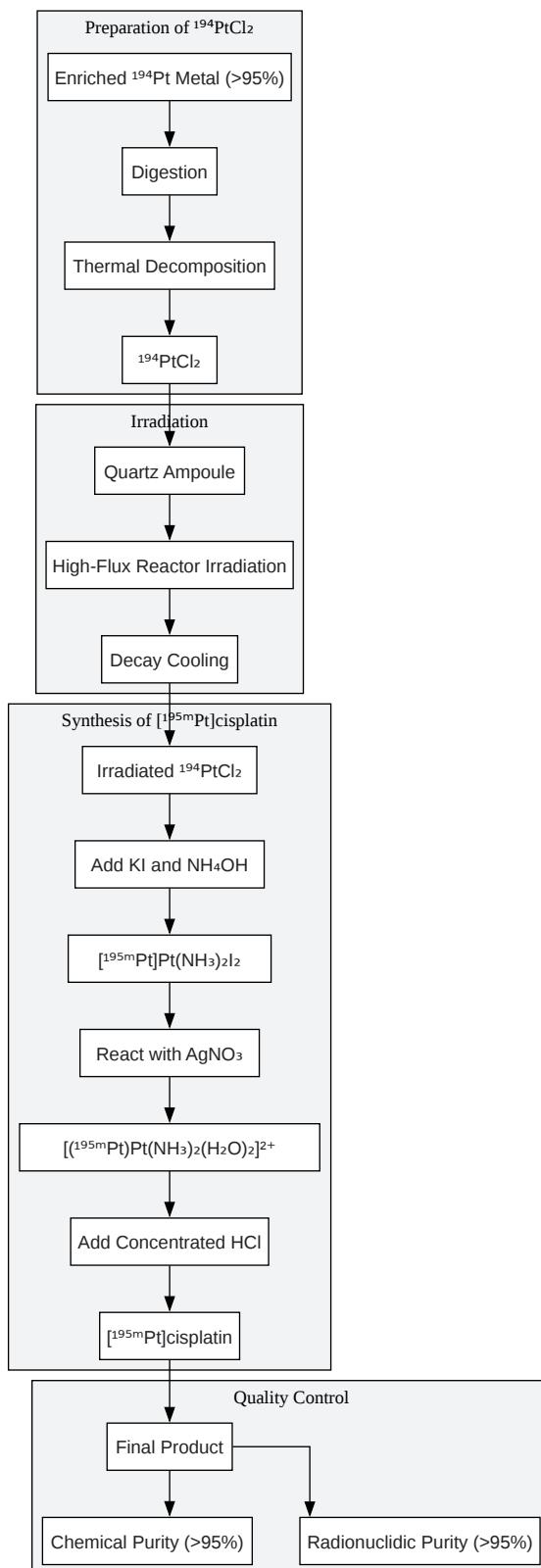
Following irradiation, purification steps are necessary to obtain a solution suitable for radiolabeling, typically a 0.05 M HCl solution of ^{195m}Pt .[\[1\]](#)[\[2\]](#)

Experimental Protocols

Radiolabeling of Cisplatin with ^{195m}Pt

This protocol describes the synthesis of $[^{195m}\text{Pt}]\text{cisplatin}$, a common application of ^{195m}Pt in preclinical research.

Workflow for $[^{195m}\text{Pt}]\text{cisplatin}$ Synthesis:



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Caption: Workflow for the synthesis of $[^{195m}\text{Pt}]$ cisplatin.

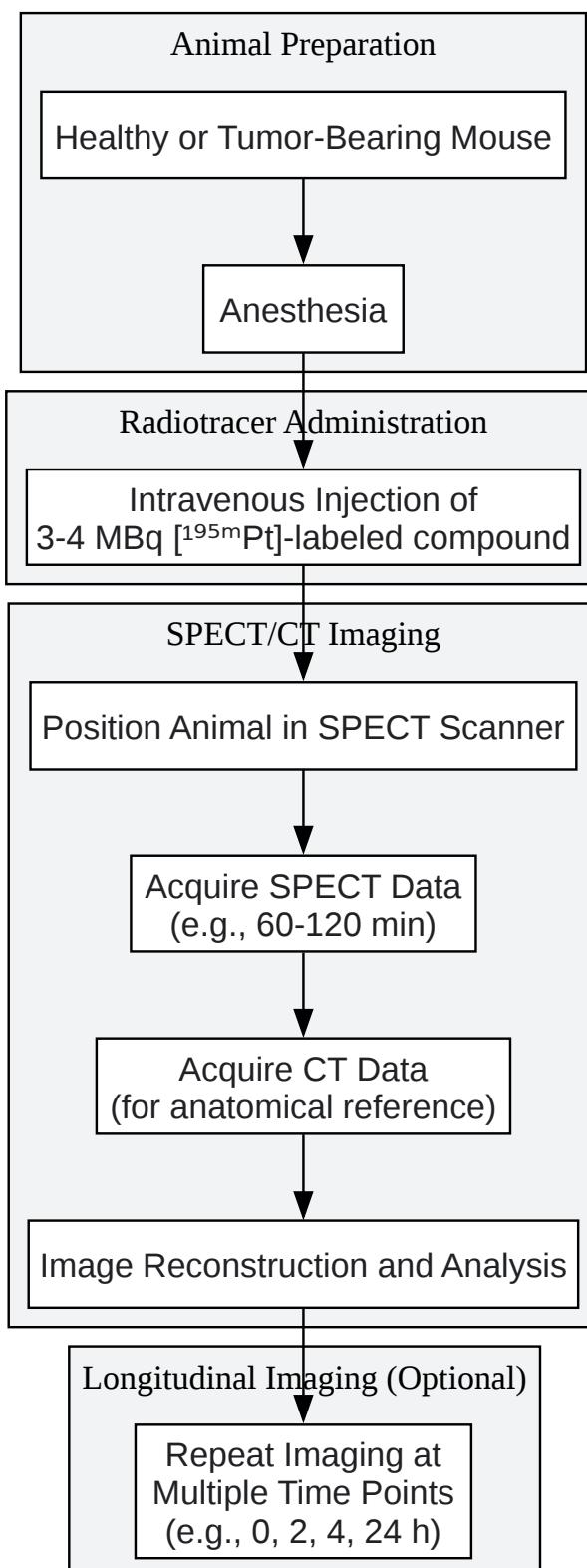
Detailed Protocol:

- Preparation of $^{194}\text{PtCl}_2$:
 - Start with enriched ^{194}Pt metal (>95% purity).
 - Digest the metal, followed by thermal decomposition over a 3-hour period to obtain $^{194}\text{PtCl}_2$.^[8]
- Irradiation:
 - Place the $^{194}\text{PtCl}_2$ in a quartz ampoule.
 - Irradiate in a high-flux reactor for up to 200 hours.^[8]
 - Allow for a decay cooling period of at least 34 hours post-irradiation.^[8]
- Synthesis of $[^{195\text{m}}\text{Pt}]\text{cisplatin}$:
 - To the irradiated material, add potassium iodide (KI) and ammonium hydroxide (NH₄OH) to form $[^{195\text{m}}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$.^[8]
 - Convert this intermediate to the diaqua species, $[(^{195\text{m}}\text{Pt})\text{Pt}(\text{NH}_3)_2(\text{H}_2\text{O})_2]^{2+}$, by reacting it with silver nitrate (AgNO₃).^[8]
 - Complete the conversion to $[^{195\text{m}}\text{Pt}]\text{cisplatin}$ by adding concentrated hydrochloric acid (HCl).^[8]
- Quality Control:
 - Assess the chemical and radionuclidic purity of the final product, which should both exceed 95%.^[8]

Preclinical SPECT Imaging Protocol

This protocol outlines the steps for acquiring SPECT images of small animals administered with a $^{195\text{m}}\text{Pt}$ -labeled compound.

Workflow for Preclinical SPECT Imaging:



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Caption: General workflow for preclinical SPECT imaging with ^{195m}Pt .

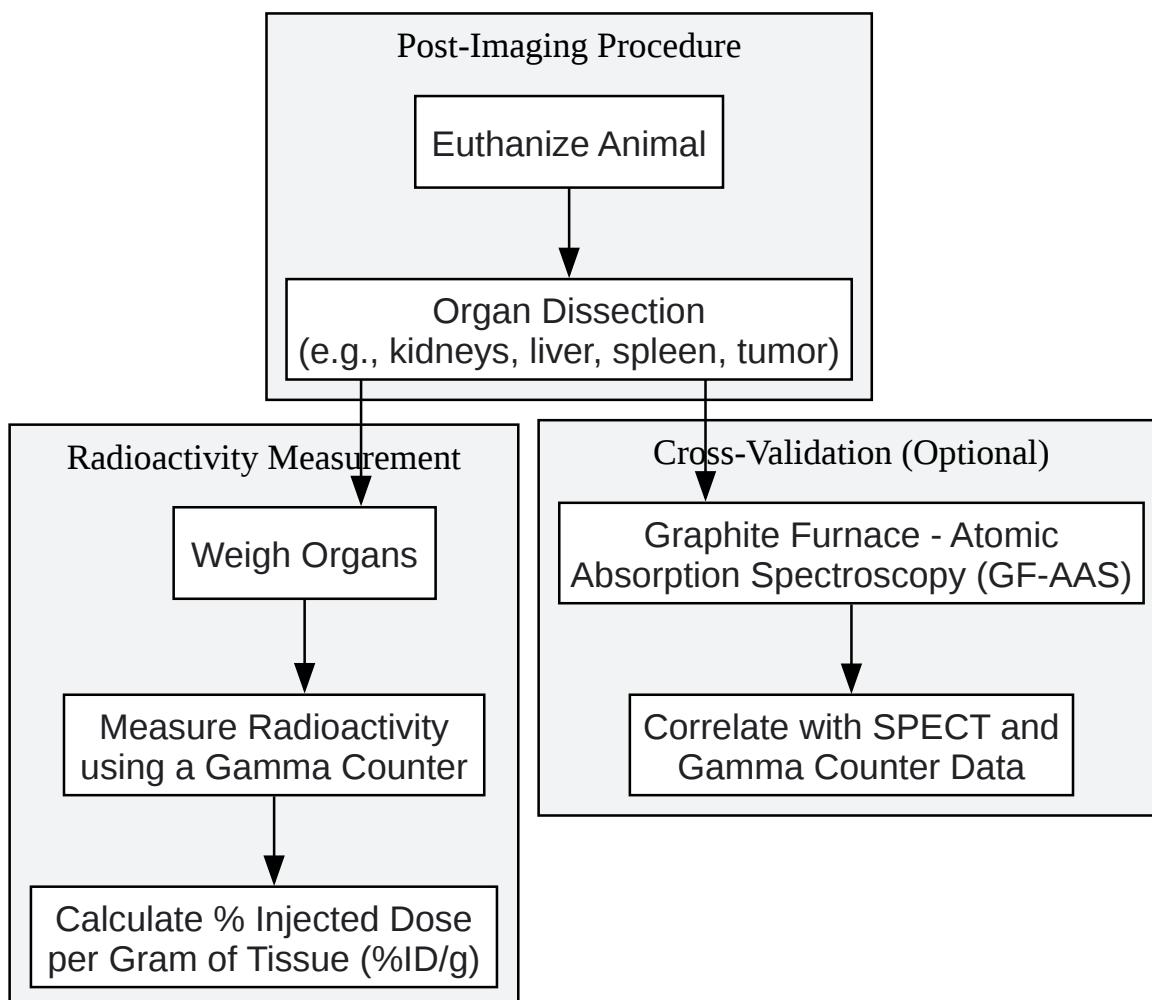
Detailed Protocol:

- Animal Preparation:
 - Use appropriate animal models (e.g., healthy mice, or mice bearing xenograft tumors).
 - Anesthetize the animal prior to and during the imaging procedure.
- Radiotracer Administration:
 - Administer 3-4 MBq of the ^{195m}Pt -labeled compound intravenously.[1][2]
- SPECT/CT Imaging:
 - Position the anesthetized animal in a preclinical SPECT scanner (e.g., NanoSPECT or U-SPECT+).[1][2]
 - Acquire SPECT data for a duration of 60-120 minutes.[1][2]
 - Acquire a CT scan for anatomical co-registration and attenuation correction.
 - Reconstruct the images for analysis.
- Longitudinal Studies:
 - For pharmacokinetic studies, repeat the imaging at various time points post-injection (e.g., immediately, 2, 4, and 24 hours).[1][2]

Ex Vivo Biodistribution and Quantification

This protocol details the procedures for determining the organ-level distribution of the ^{195m}Pt -labeled compound after the final imaging session.

Workflow for Ex Vivo Biodistribution:



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Caption: Workflow for ex vivo biodistribution analysis.

Detailed Protocol:

- Tissue Collection:
 - Immediately following the final imaging session, euthanize the animal.
 - Dissect the organs of interest (e.g., kidneys, liver, spleen, blood, intestine, tumor).[\[1\]](#)
- Radioactivity Measurement:

- Weigh each organ.
 - Measure the radioactivity in each organ using a calibrated gamma counter.[1][2]
 - Calculate the percentage of the injected dose per gram of tissue (%ID/g).
- Data Correlation and Validation:
 - Correlate the quantitative data obtained from SPECT imaging with the ex vivo gamma counter measurements. A strong correlation (e.g., Spearman correlation of 0.92) validates the accuracy of the SPECT quantification.[1][2]
 - Optionally, use Graphite Furnace - Atomic Absorption Spectroscopy (GF-AAS) as a gold standard for total platinum concentration to further validate the results.[1][2]

Quantitative Data from Preclinical Studies

Imaging System Performance

The quality of ^{195m}Pt SPECT imaging has been assessed using phantom studies.

Parameter	NanoSPECT	U-SPECT+	Reference
Smallest Visible Rod Diameter	0.95 mm	0.85 mm	[1][2]
Visually Adequate Image Quality	Achieved with a 30-minute acquisition of a 1 MBq phantom.	Achieved with a 30-minute acquisition of a 1 MBq phantom.	[1][2]

Biodistribution of ^{195m}Pt cisplatin in Mice

The following table summarizes the biodistribution of ^{195m}Pt cisplatin in xenograft-bearing mice at different time points.

Organ	1 hour post-injection	6 hours post-injection	24 hours post-injection	Reference
Blood	High	Decreasing	Low	[11]
Liver	High	High	High	[11]
Kidneys	High	High	High	[11]
Tumor	Rapid uptake (blood:tumor ratio ~1:1)	Decreasing	Low	[11]
Urine	High (major clearance route)	High	High	[11]

Note: The biodistribution was found to be similar for both cisplatin-sensitive and -resistant tumors.[\[11\]](#)

Correlation of Quantification Methods

A strong correlation between different quantification methods is essential for validating SPECT imaging results.

Correlation	Spearman Correlation Coefficient	p-value	Reference
SPECT vs. Gamma Counter	0.92	<0.0001	[1] [2]
SPECT vs. GF-AAS	0.84	<0.0001	[1] [2]
GF-AAS vs. Gamma Counter	0.97	<0.0001	[1] [2]

Applications and Future Directions

Preclinical SPECT imaging with ^{195m}Pt offers several valuable applications:

- Pharmacokinetic and Biodistribution Studies: To non-invasively assess how platinum-based drugs are distributed and cleared from the body.[5]
- Tumor Targeting and Uptake: To visualize and quantify the accumulation of platinum drugs in tumors.[11]
- Theranostics: The Auger electrons emitted by ^{195m}Pt have therapeutic potential, opening the door for combined imaging and therapy.[6]
- Personalized Medicine: By understanding the in vivo biodistribution in individual subjects, it may be possible to better select patients who will benefit from platinum-based chemotherapy and to optimize dosing regimens.[2][3]

Future research may focus on the development of novel ^{195m}Pt -labeled compounds with improved tumor targeting and the exploration of the therapeutic efficacy of ^{195m}Pt 's Auger electrons.

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